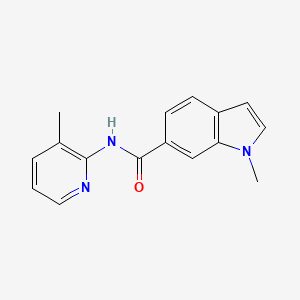![molecular formula C23H25N5O2 B15103595 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B15103595.png)
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide is a complex organic compound that features an indole core, a triazole ring, and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The triazole ring is then synthesized and attached to the phenyl group. Finally, the butanamide chain is introduced to complete the synthesis. Common reagents used in these reactions include palladium catalysts, hydride sources, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, hydride sources for reductions, and strong acids or bases for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, while the triazole ring may enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide stands out due to its unique combination of an indole core and a triazole ring, which may confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C23H25N5O2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
4-[1-(2-methoxyethyl)indol-3-yl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C23H25N5O2/c1-30-13-12-28-15-18(20-9-2-3-10-21(20)28)7-5-11-22(29)26-19-8-4-6-17(14-19)23-24-16-25-27-23/h2-4,6,8-10,14-16H,5,7,11-13H2,1H3,(H,26,29)(H,24,25,27) |
Clé InChI |
GPPQARMROXGPOF-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15103525.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15103556.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide](/img/structure/B15103559.png)
![5-fluoro-2-(tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B15103566.png)
![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide](/img/structure/B15103572.png)
![N-(3-methoxypropyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B15103575.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15103580.png)
![6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15103588.png)
![7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide](/img/structure/B15103589.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B15103599.png)
![N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15103600.png)

